molecular formula C17H18ClNO3 B7435158 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate

Cat. No. B7435158
M. Wt: 319.8 g/mol
InChI Key: YQEPTLNUEABOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in various cellular processes. The inhibition of PKC activity by this compound leads to the modulation of downstream signaling pathways, resulting in changes in cellular processes.
Biochemical and Physiological Effects:
2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate in lab experiments is its specificity for PKC inhibition. This compound has been found to selectively inhibit PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. However, one limitation of using this compound is its potential toxicity. It has been reported to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on this compound. Another direction is the study of the effects of this compound on other cellular signaling pathways. Additionally, the development of new therapeutic agents based on this compound for the treatment of cancer and inflammatory diseases is an area of future research.

Synthesis Methods

The synthesis of 2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate involves the reaction of 7-chloroquinoline-2-carboxylic acid with 3-hydroxytetrahydrofuran in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with ethylene oxide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is in the study of cellular signaling pathways. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. This inhibition can lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-(oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c18-14-5-3-13-4-6-15(19-16(13)10-14)17(20)22-9-7-12-2-1-8-21-11-12/h3-6,10,12H,1-2,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEPTLNUEABOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCOC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-3-yl)ethyl 7-chloroquinoline-2-carboxylate

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